
2-Cyclobutylidene-1-tosylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclobutylidene-1-tosylhydrazine is a chemical compound characterized by the presence of a cyclobutylidene group attached to a tosylhydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutylidene-1-tosylhydrazine typically involves the reaction of cyclobutanone with p-toluenesulfonylhydrazine. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds via the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclobutylidene-1-tosylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into cyclobutylidene derivatives or other reduced forms.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride (NaBH4) and diborane (B2H6) are commonly used reducing agents.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce cyclobutylidene derivatives .
Aplicaciones Científicas De Investigación
2-Cyclobutylidene-1-tosylhydrazine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Cyclobutylidene-1-tosylhydrazine involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The specific pathways and targets involved depend on the context of its use, such as in chemical synthesis or biological studies .
Comparación Con Compuestos Similares
2-Cyclopentylidene-1-tosylhydrazine: Similar structure but with a cyclopentylidene group instead of cyclobutylidene.
Cyclobutanediazirines: These compounds also contain a cyclobutylidene group and are used in photoaffinity labeling.
N-Tosylhydrazones: A broader class of compounds that includes various tosylhydrazine derivatives used in organic synthesis.
Uniqueness: 2-Cyclobutylidene-1-tosylhydrazine is unique due to its specific structural features, which allow for distinct reactivity and applications. Its ability to undergo various chemical reactions and form complex cyclic structures makes it a valuable compound in both research and industrial contexts .
Propiedades
Fórmula molecular |
C11H14N2O2S |
|---|---|
Peso molecular |
238.31 g/mol |
Nombre IUPAC |
N-(cyclobutylideneamino)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H14N2O2S/c1-9-5-7-11(8-6-9)16(14,15)13-12-10-3-2-4-10/h5-8,13H,2-4H2,1H3 |
Clave InChI |
DHRACJOCBZZPIN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



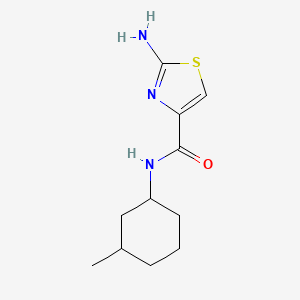
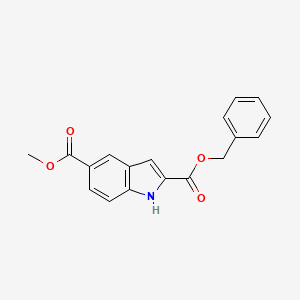
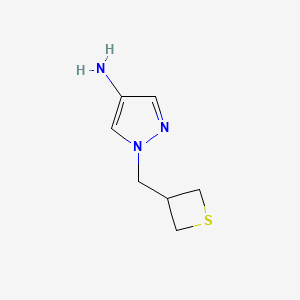
![6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12962758.png)
![(5AS,9aR)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B12962766.png)
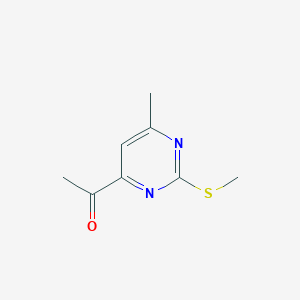
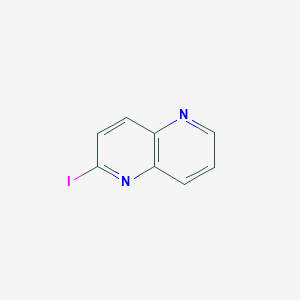
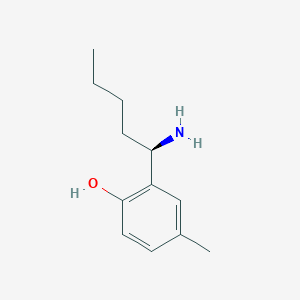


![2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B12962815.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B12962825.png)
